Cas no 1507663-58-2 (1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid)
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid
- 1507663-58-2
- EN300-1816431
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- Inchi: 1S/C9H12N2O2/c12-8(13)9(3-1-2-4-9)7-5-10-11-6-7/h5-6H,1-4H2,(H,10,11)(H,12,13)
- InChI Key: MQTIVDOPMXTZOJ-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=NNC=2)CCCC1)=O
Computed Properties
- Exact Mass: 180.089877630g/mol
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 66Ų
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1816431-0.05g |
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid |
1507663-58-2 | 0.05g |
$1032.0 | 2023-06-01 | ||
| Enamine | EN300-1816431-0.1g |
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid |
1507663-58-2 | 0.1g |
$1081.0 | 2023-06-01 | ||
| Enamine | EN300-1816431-0.25g |
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid |
1507663-58-2 | 0.25g |
$1131.0 | 2023-06-01 | ||
| Enamine | EN300-1816431-0.5g |
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid |
1507663-58-2 | 0.5g |
$1180.0 | 2023-06-01 | ||
| Enamine | EN300-1816431-1.0g |
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid |
1507663-58-2 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1816431-2.5g |
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid |
1507663-58-2 | 2.5g |
$2408.0 | 2023-06-01 | ||
| Enamine | EN300-1816431-5.0g |
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid |
1507663-58-2 | 5g |
$3562.0 | 2023-06-01 | ||
| Enamine | EN300-1816431-10.0g |
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid |
1507663-58-2 | 10g |
$5283.0 | 2023-06-01 |
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid
Introduction to 1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid (CAS No. 1507663-58-2)
1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a cyclopentane ring with a pyrazole moiety. This architectural design has garnered considerable attention due to its potential in drug discovery and development, particularly in the synthesis of bioactive molecules. The compound’s molecular formula and chemical properties make it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.
The CAS No. 1507663-58-2 provides a unique identifier for this substance, ensuring precise classification and differentiation in chemical databases and literature. The presence of the pyrazole ring, a well-known pharmacophore, suggests potential interactions with biological targets such as enzymes and receptors. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their binding affinity to target proteins. The 1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid scaffold has been utilized in virtual screening campaigns to identify inhibitors of various kinases and other therapeutic targets. These studies have highlighted its potential as a lead compound in the development of small-molecule drugs.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate binding affinity to certain protein targets, indicating its feasibility as a starting point for structure-activity relationship (SAR) studies. The cyclopentane ring contributes to the compound’s solubility and bioavailability, which are critical factors in drug design. Additionally, the pyrazole moiety’s ability to engage in hydrogen bonding with biological targets enhances its interaction potential.
The synthesis of 1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid involves multi-step organic reactions, including cycloaddition and functional group transformations. Researchers have explored various synthetic pathways to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Advances in green chemistry have also influenced these synthetic strategies, emphasizing sustainability and minimal waste generation.
One of the most intriguing aspects of this compound is its potential application in combination therapies. The structural features of 1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid allow it to be modified further to create libraries of derivatives with enhanced potency or selectivity. Such libraries are instrumental in high-throughput screening (HTS) campaigns, where thousands of compounds are tested simultaneously for biological activity.
Current research is also exploring the role of this compound in addressing drug resistance. Studies indicate that modifications to the pyrazole ring can alter binding interactions, potentially overcoming resistance mechanisms observed in existing therapies. This adaptability makes 1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid a valuable asset in the fight against multidrug-resistant pathogens.
The pharmaceutical industry continues to invest in innovative approaches to leverage such compounds effectively. Collaborative efforts between academia and industry are fostering new discoveries, with 1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid being one of the focal points. These collaborations aim to translate laboratory findings into clinical candidates rapidly, streamlining the drug development pipeline.
Regulatory considerations play a crucial role in advancing compounds like 1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid through clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards before they can be tested in humans. This rigorous oversight is essential for patient safety and efficacy.
The future prospects for 1-(1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid are promising, with ongoing research uncovering new applications and refining synthetic methodologies. As computational tools become more sophisticated, the identification of novel derivatives will accelerate, further expanding its therapeutic potential.
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